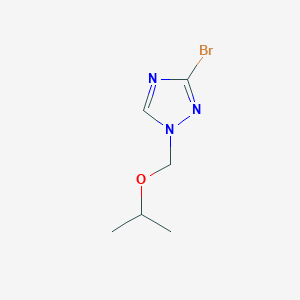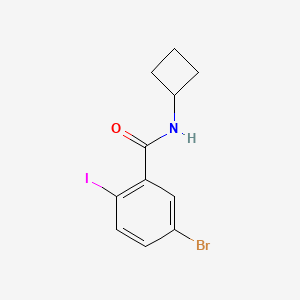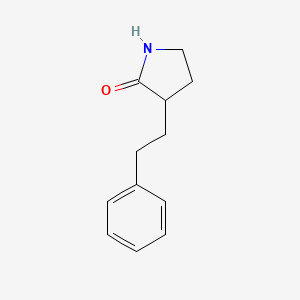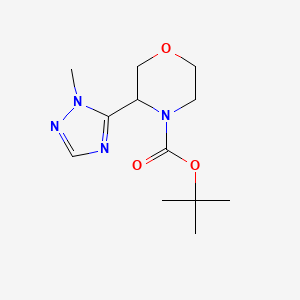
3-Bromo-1-(isopropoxymethyl)-1H-1,2,4-triazole
Overview
Description
The compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring structure with three nitrogen atoms . The “3-Bromo” part indicates the presence of a bromine atom at the third position of the ring, and “isopropoxymethyl” suggests an isopropoxy (–OCH(CH3)2) and a methyl (–CH3) group attached to the same carbon .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic triazole ring, with a bromine atom at the third position and an isopropoxymethyl group attached . The exact 3D structure would depend on the specific arrangement of these groups around the triazole ring .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions, often acting as nucleophiles or ligands . The presence of the bromine atom might make this compound susceptible to reactions involving nucleophilic substitution or elimination .Scientific Research Applications
Synthesis and Chemical Properties
Research on 1,2,4-triazoles, including derivatives and structurally similar compounds, highlights their utility in synthesizing diverse chemical entities. For instance, studies on alkylation and amino(hydroxy)methylation of 1,2,4-triazole derivatives demonstrate their versatility in producing new compounds with potential applications in medicinal chemistry and material science (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016). Additionally, the synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulfonic acid showcases the adaptability of triazole chemistry for generating functional materials (Yu, Niu, Wang, Li, & Pang, 2014).
Biological Applications
1,2,4-Triazole derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. For example, some triazole derivatives have been synthesized and evaluated for their antimicrobial properties, offering insights into the design of new antimicrobial agents (Hui, Xu, Wang, Zhang, & Zhang, 2010). Moreover, the exploration of triazole and triazolothiadiazine derivatives as potential antimicrobial agents further demonstrates the therapeutic potential of these compounds (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Material Science and Industry
Triazoles also find applications in material science and industry, where their unique chemical properties are exploited to develop new materials and industrial processes. The study on regioselectivity in the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes, for example, provides valuable knowledge for chemical synthesis and material design (Boraei, El Ashry, & Duerkop, 2016).
Mechanism of Action
properties
IUPAC Name |
3-bromo-1-(propan-2-yloxymethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O/c1-5(2)11-4-10-3-8-6(7)9-10/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQOVFHNYKEGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCN1C=NC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)


propylamine](/img/structure/B1381508.png)



![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)


![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
